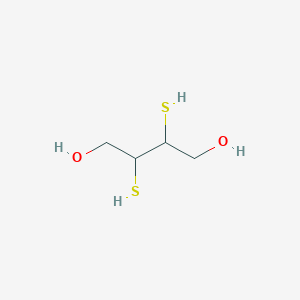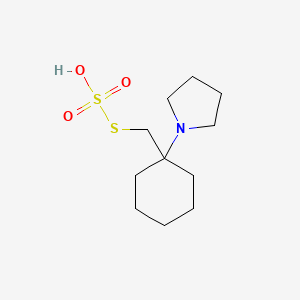
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexyl group, which is further connected to a thiosulfuric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid typically involves the reaction of 1-(1-pyrrolidinyl)cyclohexylmethyl chloride with sodium thiosulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid undergoes various chemical reactions, including:
Oxidation: The thiosulfuric acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiosulfuric acid group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfuric acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study sulfur metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biochemical pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid involves its interaction with molecular targets through its thiosulfuric acid moiety. This group can undergo redox reactions, forming reactive intermediates that interact with biological molecules. The compound may also act as a sulfur donor in biochemical processes, influencing various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: A structurally similar compound with a cyclohexene ring instead of a cyclohexyl group.
Thiosulfuric acid derivatives: Compounds with similar thiosulfuric acid moieties but different organic groups attached.
Uniqueness
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid is unique due to the combination of a pyrrolidine ring, a cyclohexyl group, and a thiosulfuric acid moiety
Eigenschaften
CAS-Nummer |
63886-22-6 |
|---|---|
Molekularformel |
C11H21NO3S2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-[1-(sulfosulfanylmethyl)cyclohexyl]pyrrolidine |
InChI |
InChI=1S/C11H21NO3S2/c13-17(14,15)16-10-11(6-2-1-3-7-11)12-8-4-5-9-12/h1-10H2,(H,13,14,15) |
InChI-Schlüssel |
XPZHBPJWBYXBDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CSS(=O)(=O)O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


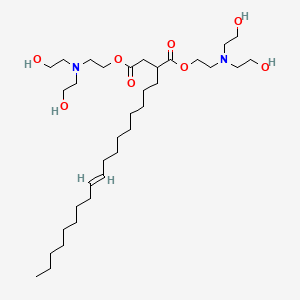
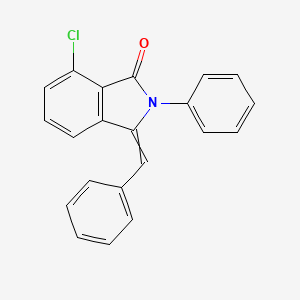
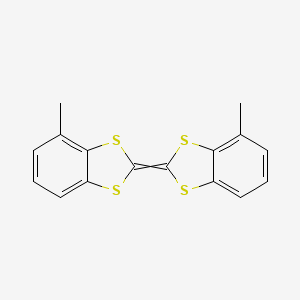
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
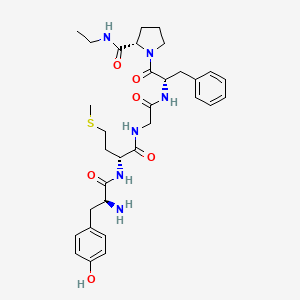
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)


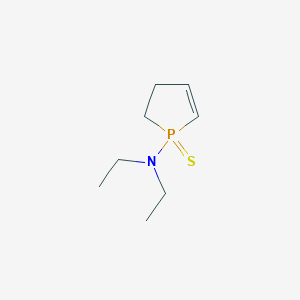

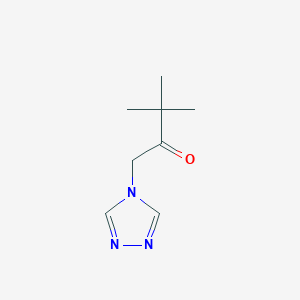

![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)
